2-Amino-4-nitrobenzenesulfonic acid

Acid Dissociation Constant Nitroaniline Sulfonic Acids Protonation Equilibria

Specify the 4-nitro isomer (CAS 24311-40-8) for dye manufacturing. Its regiospecific amino/nitro/sulfonic acid arrangement provides a decomposition point >300°C, outperforming the 5-nitro analog (mp 196°C) in high-temperature processes. The stronger acidity (pKa −2.19) ensures controlled diazonium coupling for higher yields. The ortho amino-sulfonic acid geometry uniquely enables stable metal-complex (Cu, Cr) reactive dyes essential for superior wash fastness on cellulose. Substitution with the 5-nitro isomer risks altered kinetics, reduced yields, and thermal failure.

Molecular Formula C6H6N2O5S
Molecular Weight 218.19 g/mol
CAS No. 24311-40-8
Cat. No. B8800877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-nitrobenzenesulfonic acid
CAS24311-40-8
Molecular FormulaC6H6N2O5S
Molecular Weight218.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])N)S(=O)(=O)O
InChIInChI=1S/C6H6N2O5S/c7-5-3-4(8(9)10)1-2-6(5)14(11,12)13/h1-3H,7H2,(H,11,12,13)
InChIKeyYMJXNYUOEJPKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-nitrobenzenesulfonic Acid (CAS 24311-40-8) — A Regiospecific Nitroaniline Sulfonic Acid for Dye Intermediate Selection


2-Amino-4-nitrobenzenesulfonic acid (CAS 24311-40-8), also known as 4-nitro-2-aminobenzenesulfonic acid, is a trisubstituted aromatic compound bearing amino (-NH₂), nitro (-NO₂), and sulfonic acid (-SO₃H) groups on a benzene ring (C₆H₆N₂O₅S, MW 218.19 g/mol). Its regiospecific substitution pattern—amino ortho to sulfonic acid and nitro para to amino—distinguishes it within the nitroaniline sulfonic acid class and governs its solubility, acidity, and reactivity in downstream dye chemistry .

Why 2-Amino-4-nitrobenzenesulfonic Acid Cannot Be Directly Replaced by the 5-Nitro Isomer in Industrial Workflows


Despite sharing the identical molecular formula (C₆H₆N₂O₅S) and molecular weight, 2-amino-4-nitrobenzenesulfonic acid and its 5-nitro isomer (2-amino-5-nitrobenzenesulfonic acid, CAS 96-75-3) exhibit profound differences in acid strength (ΔpKa ≈ 1.18 units) and thermal stability (Δmp > 100 °C). These physicochemical divergences, rooted in the relative positioning of the electron-withdrawing nitro group, directly influence solubility in alkaline media, protonation equilibria during azo coupling, and tolerance to high-temperature processing. Consequently, substituting the 4-nitro isomer with the 5-nitro analog can lead to altered reaction kinetics, reduced dye yields, and failure to meet thermal process specifications. The quantitative evidence below substantiates that these isomers are not functionally interchangeable in procurement decisions .

Quantitative Differentiation Evidence for 2-Amino-4-nitrobenzenesulfonic Acid Against the 5-Nitro Isomer


Acid Strength Differentiation — pKa of 2-Amino-4-nitrobenzenesulfonic Acid vs. 2-Amino-5-nitrobenzenesulfonic Acid

The predicted acid dissociation constant (pKa) of 2-amino-4-nitrobenzenesulfonic acid is -2.19±0.50, markedly lower than -1.01±0.36 for the 5-nitro isomer (2-amino-5-nitrobenzenesulfonic acid, CAS 96-75-3). The 4-nitro isomer is therefore a significantly stronger acid, with an approximate ΔpKa of -1.18 units, translating to roughly a 15‑fold difference in proton-donating ability .

Acid Dissociation Constant Nitroaniline Sulfonic Acids Protonation Equilibria

Thermal Stability Advantage — Melting Point of 2-Amino-4-nitrobenzenesulfonic Acid vs. 5-Nitro Isomer

2-Amino-4-nitrobenzenesulfonic acid displays a melting/decomposition point of approximately 300 °C (in water), whereas the corresponding 5-nitro isomer melts at 196 °C (in water). The >100 °C thermal advantage of the 4-nitro isomer is a practical discriminator for processes requiring elevated temperatures .

Melting Point Thermal Stability Nitroaniline Sulfonic Acids

Divergent Synthetic Routes — Target from 3-Nitroaniline vs. Comparator from 4-Nitroaniline

The target compound is prepared via sulfonation of 3-nitroaniline with oleum (DE‑A‑294,547), as cited in US Patent 5,260,431 [1]. In contrast, the 5-nitro isomer is commercially synthesized by sulfonation of 4-nitroaniline using fuming sulfuric acid or oleum under controlled low‑temperature conditions . The different starting materials demand distinct supply chains; 3-nitroaniline is less widely available than 4-nitroaniline, creating a procurement hurdle specific to the 4-nitro isomer.

Synthesis Route Regioselective Sulfonation Nitroaniline Intermediates

Patent‑Specific Application in Reactive Disazo Dyes vs. Comparator Use in Acid Dyes

ES455838A1 explicitly claims 2-amino-4-nitrobenzenesulfonic acid as a diazo component for fiber‑reactive disazo dyestuffs that dye regenerated cellulose in level blue shades [1]. The 5‑nitro isomer, by contrast, is predominantly employed in acid dye formulations. Although quantitative shade and fastness data are not presented here, the patent’s specificity indicates a functional preference for the 4-nitro regioisomer in reactive dye architecture.

Reactive Dyes Disazo Dyes Fiber‑Reactive Chromophores

Best Application Scenarios for 2-Amino-4-nitrobenzenesulfonic Acid Based on Differentiating Evidence


Synthesis of Fiber‑Reactive Disazo Dyes for Cellulosic Textiles

Leveraging the compound’s specific diazo coupling reactivity, manufacturers can produce reactive disazo dyes that covalently bond to cellulose, delivering superior wash fastness. The compound is cited as an essential diazo component in the patented dye structures of ES455838A1, enabling level blue shades on regenerated cellulose [1].

High‑Temperature Dye Intermediate Processing

With a decomposition point exceeding 300 °C, 2-amino-4-nitrobenzenesulfonic acid is uniquely suited for dye syntheses that require elevated reaction temperatures — conditions that would decompose the 5‑nitro isomer (mp 196 °C). This thermal robustness minimizes side reactions and decomposition during manufacturing, reducing yield losses .

Acid‑Sensitive Azo Coupling Optimization

The compound’s stronger acidity (pKa −2.19) enables more controlled protonation states in acidic coupling baths, potentially enhancing diazonium salt stability and coupling efficiency versus the less acidic 5‑nitro isomer. This can translate to higher yields and more reproducible shade development .

Regiospecific Metal‑Complex Dye Precursor

The ortho relationship of the amino and sulfonic acid groups facilitates the formation of stable metal complexes (e.g., copper, chromium) that are essential for metal‑complex reactive dyes. This regiochemical arrangement is absent in the 5‑nitro isomer, making the target compound indispensable for certain metallized dye products [2][3].

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